molecular formula C14H8Cl2O3 B1346097 4,4'-Oxybisbenzoyl chloride CAS No. 7158-32-9

4,4'-Oxybisbenzoyl chloride

Cat. No. B1346097
CAS RN: 7158-32-9
M. Wt: 295.1 g/mol
InChI Key: OSUWBBMPVXVSOA-UHFFFAOYSA-N
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Description

4,4’-Oxybisbenzoyl Chloride is a key biomedical chemical widely used in the pharmaceutical field and plays a crucial role in the drug development portfolio for a variety of diseases, including neoplastic diseases and cardiovascular diseases . It has a molecular formula of C14H8Cl2O3 and a molecular weight of 295.12 .


Synthesis Analysis

The synthesis of 4,4’-Oxybisbenzoyl Chloride involves the reaction of 4,4′-oxybisbenzaldehyde with chlorine to produce 4,4’-Oxybis (benzoyl Chloride) in high yield without using a large amount of reaction solvent .


Molecular Structure Analysis

The molecular structure of 4,4’-Oxybisbenzoyl Chloride consists of two benzoyl chloride groups connected by an oxygen atom .


Physical And Chemical Properties Analysis

4,4’-Oxybisbenzoyl Chloride is a solid at 20°C. It has a density of 1.4±0.1 g/cm^3, a boiling point of 403.7±30.0 °C at 760 mmHg, and a molar volume of 212.8±3.0 cm^3 .

Scientific Research Applications

  • Synthesis of Organic Compounds : 4,4'-Oxybisbenzoyl chloride is used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid, a compound with potential applications in organic chemistry (Lu, 2014).

  • Development of Analytical Methods : The compound plays a role in the development of analytical methods, such as in liquid chromatography–mass spectrometry for detecting estrogens in biological fluids. This highlights its utility in enhancing detection sensitivity in analytical chemistry (Higashi et al., 2006).

  • Electrochemical Applications : In the field of electrochemistry, 4,4'-Oxybisbenzoyl chloride is used in the development of membrane electrodes. For example, it was used in the creation of nickel(II) selective potentiometric sensor in a poly(vinyl chloride) matrix, showcasing its relevance in sensor technology (Gupta et al., 2000).

  • Material Science : It is also significant in the field of material science, especially in the creation of novel materials with specific properties. For instance, its use in the synthesis of new aliphatic–aromatic azomethines with ester groups has been documented, demonstrating its role in developing materials with unique thermal and mesomorphic behaviors (Iwan et al., 2010).

  • Fuel Cell Technology : In the context of fuel cell technology, 4,4'-Oxybisbenzoyl chloride is used in the synthesis of polybenzimidazoles for high-temperature proton exchange membrane fuel cell applications, highlighting its importance in the advancement of energy technologies (Chen et al., 2016).

  • Polymer Chemistry : The compound finds applications in polymer chemistry, such as in the study of the influence of monomer concentration on the properties of polybenzimidazole, a polymer with potential uses in various industrial applications (Sannigrahi et al., 2009).

  • ,5-dihydrooxazole complexes, which demonstrate catalytic activity towards the amination of aryl chlorides. This underscores its utility in facilitating chemical reactions in organic synthesis (Huang et al., 2014).
  • Fluorescent Sensing : 4,4'-Oxybisbenzoyl chloride is used in the design of fluorescent sensors, for instance, in the detection of toxic chemicals like oxalyl chloride and phosgene. This application is crucial in environmental monitoring and public safety (Zhang et al., 2017).

  • Suzuki-Miyaura Cross-Coupling : The compound is relevant in Suzuki-Miyaura cross-coupling reactions, a type of chemical reaction important in the synthesis of complex organic compounds. This application is particularly valuable in the pharmaceutical and agrochemical industries (Altenhoff et al., 2004).

  • Ionic Liquids and Electrochemistry : It has been explored in the study of ionic liquids like 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate for electrochemical applications, indicating its role in developing new types of electrolytes for various electrochemical devices (Xiao & Johnson, 2003).

  • Synthesis of High-Performance Polymers : Its use in synthesizing polybenzoxazoles with ether and isopropylidene or hexafluoroisopropylidene units in the main chain, which are materials with high thermal stability and potential applications in high-performance polymers, is noteworthy (Hsiao & Yu, 1998).

  • Medicinal Chemistry : In medicinal chemistry, 4,4'-Oxybisbenzoyl chloride is used in synthesizing coordination polymers with potential application values in treating vaginitis by balancing microbial ecology in the vagina, illustrating its significance in drug discovery and therapeutic applications (Xie et al., 2021).

  • Pharmaceutical Synthesis : The compound is significant in pharmaceutical synthesis, as demonstrated by its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and key intermediates for sartans (Grasa et al., 2002).

  • Fuel Desulfurization : 4,4'-Oxybisbenzoyl chloride plays a role in fuel desulfurization processes. For example, it is part of a study on deep oxidative desulfurization of fuels at room temperature, underscoring its relevance in environmental and energy-related applications (Xu et al., 2017).

  • Green Chemistry : The compound is also utilized in green chemistry applications, such as in one-pot multi-component processes for the synthesis of various organic compounds. This highlights its role in developing environmentally friendly chemical processes (Sayahi et al., 2020).

Safety And Hazards

4,4’-Oxybisbenzoyl Chloride is corrosive to metals and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-carbonochloridoylphenoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUWBBMPVXVSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221810
Record name Benzoyl chloride, p,p'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Oxybisbenzoyl chloride

CAS RN

7158-32-9
Record name 4,4′-Oxydibenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7158-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, p,p'-oxybis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, p,p'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Oxybis(benzoyl Chloride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
IS Kang, YS Shin, YJ Lee, SW Lee - Molecular Crystals and Liquid …, 2020 - Taylor & Francis
Positive-tone photosensitive polybenzoxazoles (PSPBOs) based on poly(o-hydroxyamide) (PHA) precursors were synthesized from a reaction of 2,2-bis(3-amino-4-hydroxyphenyl)…
Number of citations: 2 www.tandfonline.com
HI Shin, HJ Park, DJ Chae, JH Yeo… - … Crystals and Liquid …, 2023 - Taylor & Francis
Positive-tone photosensitive poly(o-hydroxyamide) (PHA) precursors were synthesized from the polycondensation reaction of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-…
Number of citations: 0 www.tandfonline.com
J Wang, Y Zong, X Wang, Y Hu, G Yue, Y Pan - Green Chemistry, 2016 - pubs.rsc.org
A palladium complex based on a novel oxazoline, a solid microsphere catalyst, was successfully prepared. The structure and composition of the solid catalyst were characterized by …
Number of citations: 21 pubs.rsc.org
SW Shin, JS Kim, SJ Kim, DW Kim, HT Jung - Journal of Industrial and …, 2019 - Elsevier
We demonstrate that graphene can enhance the etch resistance of polymeric hardmask significantly. Graphene oxide with a sub-micrometer diameter (nGO) was functionalized with …
Number of citations: 6 www.sciencedirect.com
S Wu, Y Zhang, H Jiang, L Wu, N Ding, P Jiang… - Tetrahedron, 2020 - Elsevier
Nitrogen-rich of a melamine-based mesoporous covalent organic frameworks (COFs) materials were synthesized and used as a carrier to support a Pd(OAc) 2 . The Pd@OC-MA …
Number of citations: 6 www.sciencedirect.com
J Wang, Y Zong, G Yue, Y Hu, X Wang - RSC advances, 2015 - pubs.rsc.org
A novel bisoxazoline/Pd microsphere catalyst was successfully prepared. The structure of the solid catalyst was characterized by SEM, TGA and FT-IR. The catalyst exhibits excellent …
Number of citations: 4 pubs.rsc.org
Y Sun, P Zhang, Y Liu, S Wu, Q Yang - Reaction Kinetics, Mechanisms and …, 2023 - Springer
A highly efficient heterogeneous catalyst (Pd@Fun-PGS) is successful prepared by palladium immobilized on the surfaces of palygorskite via a simple method. After functionalization of …
Number of citations: 0 link.springer.com
A Rajmane, S Jadhav, A Kumbhar - Journal of Organometallic Chemistry, 2022 - Elsevier
The Pd catalyzed cross-coupling reactions have played a crucial role in accomplishing different valuable organic transformations. These transformations involve the use of …
Number of citations: 6 www.sciencedirect.com
Á Mastalir, Á Molnár - Coordination Chemistry Reviews, 2022 - Elsevier
This review summarizes recent results reported on the catalytic applications of ionic palladium species deposited onto different types of porous supports, including MCM and SBA …
Number of citations: 8 www.sciencedirect.com
S Wang, JE McGrath - Synthetic Methods in Step‐Growth …, 2003 - Wiley Online Library
Poly(arylene ether)s are a family of high‐performance engineering thermoplastic materials with high glass transition temperature, high thermal stability, good mechanical properties, …
Number of citations: 35 onlinelibrary.wiley.com

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